LogP Differential vs. Non-Fluorinated Biphenyl Ester
The computed octanol-water partition coefficient (XLogP3-AA) for methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate is 3.9, representing a significant increase in lipophilicity over the non-fluorinated methyl [1,1'-biphenyl]-4-carboxylate (CAS 720-75-2), which has a predicted XLogP3 of approximately 3.1 [1]. This difference of ≈0.8 log units translates to an approximately 6.3-fold higher partition into organic phases, directly impacting extraction efficiency, chromatographic retention, and bioavailability predictions when the biphenyl ester scaffold is used as a pharmacophoric building block [1].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Methyl [1,1'-biphenyl]-4-carboxylate, XLogP3 ≈ 3.1 |
| Quantified Difference | Δ logP ≈ +0.8 (≈6.3× higher organic partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparators from PubChem database |
Why This Matters
The systematically higher lipophilicity determines differential sample preparation and purification strategies when this fluorinated scaffold is selected over its non-fluorinated parent.
- [1] PubChem CID 20099989; PubChem CID 93790 (methyl [1,1'-biphenyl]-4-carboxylate). Computed XLogP3-AA values. National Center for Biotechnology Information. View Source
